2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound belonging to the hexahydroquinoline family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-CHLORO-3-NITROPHENYL)-1-(3,5-DICHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:
Condensation Reaction: An aldehyde reacts with a β-ketoester in the presence of ammonium acetate to form a dihydropyridine intermediate.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core.
Functional Group Introduction: Subsequent reactions introduce the nitro, chloro, and carbonitrile groups to the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of nitroso or quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further react to form various substituted products.
Properties
Molecular Formula |
C28H19Cl3N4O3 |
---|---|
Molecular Weight |
565.8g/mol |
IUPAC Name |
2-amino-4-(4-chloro-3-nitrophenyl)-1-(3,5-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C28H19Cl3N4O3/c29-18-11-19(30)13-20(12-18)34-24-9-17(15-4-2-1-3-5-15)10-25(36)27(24)26(21(14-32)28(34)33)16-6-7-22(31)23(8-16)35(37)38/h1-8,11-13,17,26H,9-10,33H2 |
InChI Key |
PPVKSQBGHPOHQD-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N)N)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5 |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N)N)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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